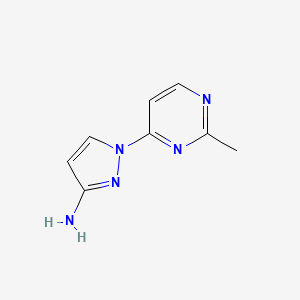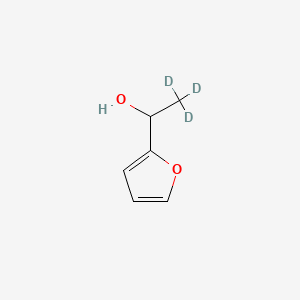
1-(2-Furyl)ethanol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Furyl)ethanol-d3: is a deuterated analog of 1-(2-Furyl)ethanol, which is a furan derivative. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry. The deuterium labeling in this compound makes it particularly useful in nuclear magnetic resonance spectroscopy studies.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanol-d3 can be synthesized through the reduction of 2-furyl methyl ketone using deuterium-labeled reducing agents. One common method involves the use of deuterium gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of deuterium gas and palladium catalysts remains a standard approach in industrial settings.
化学反应分析
Types of Reactions: 1-(2-Furyl)ethanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-furyl methyl ketone.
Reduction: It can be reduced to form 2-furyl methanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed:
Oxidation: 2-Furyl methyl ketone.
Reduction: 2-Furyl methanol.
Substitution: Various substituted furyl derivatives depending on the reagent used.
科学研究应用
1-(2-Furyl)ethanol-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various furan derivatives and as a reagent in organic synthesis.
Biology: It is used in studies involving enzyme kinetics and metabolic pathways due to its deuterium labeling.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: It is used in the production of polymers and resins, particularly in the development of bio-based materials.
作用机制
The mechanism of action of 1-(2-Furyl)ethanol-d3 involves its interaction with various molecular targets and pathways. The deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions, providing insights into enzyme kinetics and function.
相似化合物的比较
1-(2-Furyl)ethanol: The non-deuterated analog of 1-(2-Furyl)ethanol-d3.
2-Furyl methanol: A reduction product of 1-(2-Furyl)ethanol.
2-Furyl methyl ketone: An oxidation product of 1-(2-Furyl)ethanol.
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance spectroscopy and other analytical techniques. This labeling allows for more precise studies of reaction mechanisms and metabolic pathways compared to its non-deuterated analogs.
属性
分子式 |
C6H8O2 |
|---|---|
分子量 |
115.14 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-1-(furan-2-yl)ethanol |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/i1D3 |
InChI 键 |
UABXUIWIFUZYQK-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C1=CC=CO1)O |
规范 SMILES |
CC(C1=CC=CO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
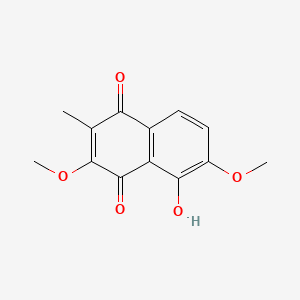
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-(1-oxidopyridin-1-ium-2-yl)amino]propanoate](/img/structure/B13440552.png)
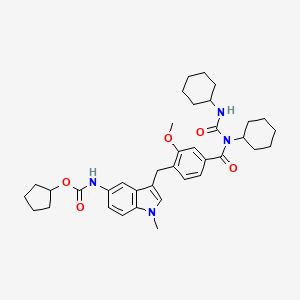
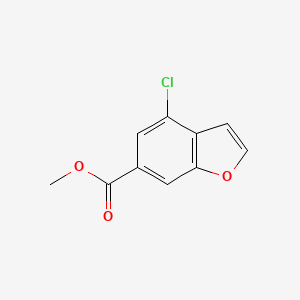
![14-Carboxy-7-azadispiro[5.1.5.2]pentadec-7-yloxy](/img/structure/B13440560.png)
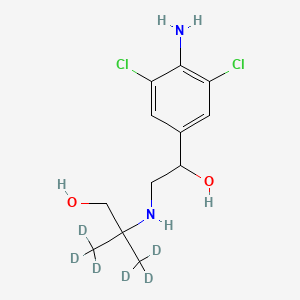
![Ethyl 4-[4-[[[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoate](/img/structure/B13440564.png)
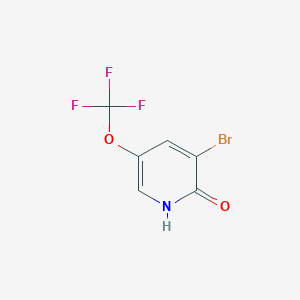
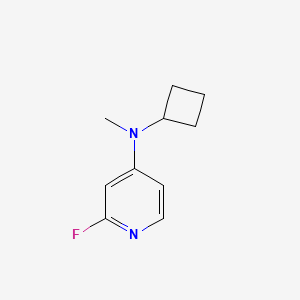

![7-[(4aS,7aS)-1-hydroxy-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13440594.png)
![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
